molecular formula C7H14Cl2N4 B1480618 (1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride CAS No. 2098058-25-2

(1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride

Cat. No. B1480618
CAS RN: 2098058-25-2
M. Wt: 225.12 g/mol
InChI Key: KTKIAJIVCRRFDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride, often referred to as CPMT, is an organic compound with a wide range of applications in the scientific and medical fields. CPMT is a versatile compound that can be used in a variety of experiments and studies, including synthesis, research, and drug development. It is a cyclic compound that is composed of an azole ring and a methyl group. The dihydrochloride form of CPMT is water-soluble and has a wide range of uses in the laboratory and in clinical settings.

Scientific Research Applications

CPMT has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a ligand in coordination chemistry. It is also used in the study of enzyme kinetics and in the study of drug metabolism. In addition, it is used in the study of DNA and RNA structure and in the study of protein-protein interactions.

Mechanism of Action

The mechanism of action of CPMT is not well understood, but it is believed to be involved in the formation of covalent bonds between molecules. It is thought to act as a Lewis base, which is capable of forming an electron-pair bond with other molecules. This bond can then be used to form a variety of different molecules, depending on the reactants present.
Biochemical and Physiological Effects
The biochemical and physiological effects of CPMT are not well understood, but it is believed to have an effect on the metabolism of drugs and other molecules. It is also thought to have an effect on the activity of various enzymes, which can affect the metabolism of drugs and other molecules. In addition, it is thought to have an effect on the activity of various proteins, which can affect the function of cells and tissues.

Advantages and Limitations for Lab Experiments

CPMT has several advantages and limitations for use in lab experiments. It is relatively easy to synthesize and can be used in a variety of experiments. It is also relatively stable and can be used in a variety of temperatures and pH levels. However, it is not very soluble in water, which can limit its use in certain experiments. In addition, it is not very soluble in organic solvents, which can also limit its use in certain experiments.

Future Directions

There are several potential future directions for the use of CPMT. It could be used in the development of new drugs, as it is believed to have an effect on the metabolism of drugs. It could also be used in the study of enzyme kinetics and in the study of protein-protein interactions. In addition, it could be used in the study of DNA and RNA structure. Finally, it could be used in the study of drug metabolism and in the development of new drugs.

properties

IUPAC Name

[1-(cyclopropylmethyl)triazol-4-yl]methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4.2ClH/c8-3-7-5-11(10-9-7)4-6-1-2-6;;/h5-6H,1-4,8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTKIAJIVCRRFDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=C(N=N2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride
Reactant of Route 2
(1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride
Reactant of Route 3
(1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride
Reactant of Route 4
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(1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride
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(1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride
Reactant of Route 6
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(1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride

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